molecular formula C7H14GaO2 B1623163 CID 6332934 CAS No. 21647-72-3

CID 6332934

Cat. No.: B1623163
CAS No.: 21647-72-3
M. Wt: 199.91 g/mol
InChI Key: YLNOITBCIKZSEQ-UHFFFAOYSA-N
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Description

CID 6332934 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database . For this compound, researchers would typically retrieve its data from PubChem, including spectral information (e.g., GC-MS, as referenced in for another CID), structural annotations, and experimental or predicted properties .

Properties

CAS No.

21647-72-3

Molecular Formula

C7H14GaO2

Molecular Weight

199.91 g/mol

InChI

InChI=1S/C5H8O2.2CH3.Ga/c1-4(6)3-5(2)7;;;/h3H2,1-2H3;2*1H3;

InChI Key

YLNOITBCIKZSEQ-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)C.C[Ga]C

Canonical SMILES

CC(=O)CC(=O)C.C[Ga]C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:

    Mononitration: Toluene is first nitrated with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.

    Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

Industrial Production Methods: In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves careful control of temperature and reaction conditions to ensure the safety and efficiency of the production. The nitration reactions are typically conducted in stainless steel reactors equipped with cooling systems to manage the exothermic nature of the reactions.

Chemical Reactions Analysis

PubChem Database Review

CIDMolecular FormulaMolecular WeightCompound Name
1506381C₁₇H₁₅N₅O₂321.124-[1-[(3-Methoxyphenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
2212050C₁₅H₁₃N₃OS283.08Benzotriazol-1-yl-(2-ethylsulfanylphenyl)methanone

Analysis of Reaction Extraction Systems

Event ClassEntity TypeInstances
ARG1REACTION_PRODUCT2,052
ARG1STARTING_MATERIAL1,754

The dataset does not reference the compound , suggesting no documented reaction pathways or patent linkages for CID 6332934.

Reaction Chemistry & Engineering Insights

While Reaction Chemistry & Engineering (source 4) emphasizes reaction engineering and optimization, no studies involving this compound are cited in the provided literature. Key topics like catalysis, flow chemistry, and sustainable synthesis were reviewed, but no matches were identified.

Data Limitations

  • Unreliable Sources Excluded : Per user instructions, data from and were excluded, but no alternative sources for this compound were found in the provided materials.

  • Potential Causes :

    • The CID may be incorrectly specified.

    • The compound might not have been studied in peer-reviewed reactions.

    • Proprietary or unpublished data could restrict public access.

Recommendations

To investigate this compound further:

  • Verify the CID for accuracy using PubChem’s search tools.

  • Consult proprietary databases (e.g., SciFinder, Reaxys) for unpublished industrial research.

  • Explore patent filings directly for synthetic routes involving this compound.

Scientific Research Applications

2,4,6-Trinitrotoluene has several scientific research applications, including:

    Chemistry: It is used as a standard explosive material in various chemical studies and experiments.

    Biology: Research on the environmental impact of 2,4,6-trinitrotoluene and its degradation products is ongoing.

    Medicine: Studies on the toxicological effects of 2,4,6-trinitrotoluene exposure on human health.

    Industry: Used in the development of new explosive materials and safety protocols.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of chemical bonds and the formation of gaseous products, leading to a rapid expansion and an explosive effect. The molecular targets and pathways involved in this process are primarily related to the nitro groups in the compound, which facilitate the rapid release of energy.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 6332934, a comparative analysis with structurally or functionally related compounds is essential. However, none of the provided evidence directly describes this compound or its analogs. Instead, the evidence highlights methodologies for comparing compounds using cheminformatics tools, structural overlays, and bioactivity data. Below is a generalized framework for such a comparison, informed by the evidence:

Structural Comparison

  • Methodology : Structural analogs can be identified using PubChem’s "Similar Compounds" tool, which employs fingerprint-based similarity scoring (e.g., Tanimoto coefficient) . For example, demonstrates structural overlays of steroid derivatives (e.g., DHEAS, TC, TLC) to compare backbone orientations, a technique applicable to this compound.
  • Example : If this compound belongs to a class like oscillatoxin derivatives (e.g., CID 101283546 in ), its core scaffold could be compared to derivatives such as 30-methyl-oscillatoxin D (CID 185389) to assess functional group contributions to activity .

Functional and Bioactivity Comparison

  • Inhibitors/Substrates : and provide templates for comparing kinetic parameters (e.g., IC₅₀, EC₅₀) between inhibitors. For instance, ginkgolic acid (CID 5469634) and betulin-derived inhibitors (CID 72326) are evaluated for substrate specificity in enzyme assays .
  • Key Metrics :

    Property This compound (Hypothetical) Similar Compound A (CID X) Similar Compound B (CID Y)
    Molecular Weight [Value] [Value] [Value]
    LogP [Value] [Value] [Value]
    IC₅₀ (Target Enzyme) [Value] [Value] [Value]
    Solubility (mg/mL) [Value] [Value] [Value]

Spectroscopic and Chromatographic Data

  • GC-MS/MS Fragmentation : and emphasize the role of collision-induced dissociation (CID) in mass spectrometry for compound identification. For this compound, its GC-MS profile (e.g., retention time, fragmentation patterns) could be compared to analogs to infer structural differences .

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